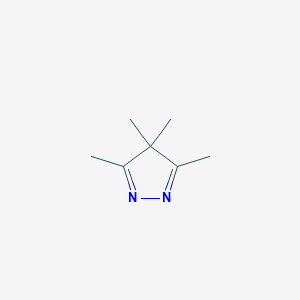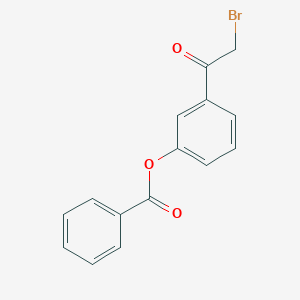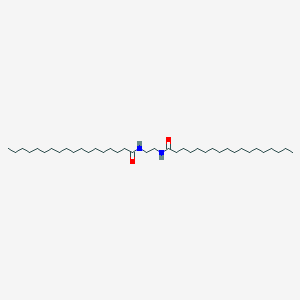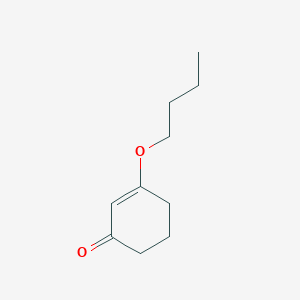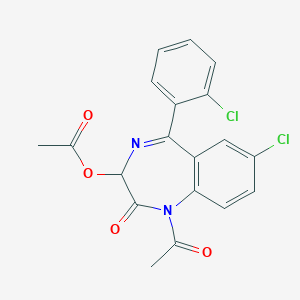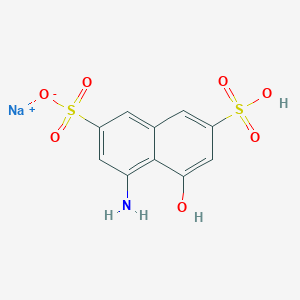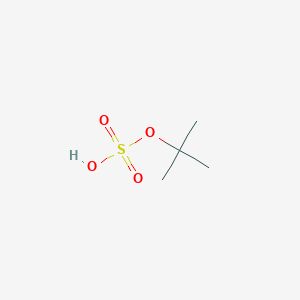
Tert-butyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl hydrogen sulfate, also known as TBHS, is a chemical compound with the molecular formula C4H10O4S. It is a colorless liquid that is commonly used as a sulfating agent in various chemical reactions. TBHS is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and flavors.
Mechanism of Action
Tert-butyl hydrogen sulfate acts as a sulfating agent by adding a sulfonic acid group to organic molecules. This reaction occurs through a mechanism known as electrophilic substitution, in which the sulfur atom in Tert-butyl hydrogen sulfate acts as an electrophile and attacks the carbon atom in the organic molecule. The resulting sulfonic acid group greatly enhances the solubility and reactivity of the organic molecule.
Biochemical and physiological effects:
Tert-butyl hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. Ingestion or inhalation of Tert-butyl hydrogen sulfate can also cause respiratory and gastrointestinal irritation.
Advantages and Limitations for Lab Experiments
Tert-butyl hydrogen sulfate is a highly versatile sulfating agent that can be used in a wide range of chemical reactions. It is also relatively inexpensive and easy to handle. However, Tert-butyl hydrogen sulfate is a strong irritant and can be hazardous to handle without proper safety precautions. It is also highly reactive and can react with a wide range of organic molecules, which can make it difficult to control the reaction conditions.
Future Directions
There are several potential future directions for research on Tert-butyl hydrogen sulfate. One area of interest is the development of new synthetic methods for Tert-butyl hydrogen sulfate that are more efficient and environmentally friendly. Another area of interest is the use of Tert-butyl hydrogen sulfate in the synthesis of new organic compounds with unique properties and applications. Finally, there is also potential for research on the toxicological effects of Tert-butyl hydrogen sulfate and its impact on human health and the environment.
Synthesis Methods
Tert-butyl hydrogen sulfate can be synthesized by reacting tert-butanol with sulfur trioxide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified by distillation to obtain pure Tert-butyl hydrogen sulfate.
Scientific Research Applications
Tert-butyl hydrogen sulfate is widely used in scientific research as a sulfating agent. It is commonly used to introduce sulfonic acid groups into organic molecules, which can greatly enhance their solubility and reactivity. Tert-butyl hydrogen sulfate is also used as a catalyst in various chemical reactions, including esterification, etherification, and alkylation.
properties
CAS RN |
17011-26-6 |
|---|---|
Product Name |
Tert-butyl hydrogen sulfate |
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
tert-butyl hydrogen sulfate |
InChI |
InChI=1S/C4H10O4S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H,5,6,7) |
InChI Key |
FVBHYZVVSXFCOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)O |
synonyms |
Sulfuric acid hydrogen tert-butyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





